1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. Reaction conditions may vary, but common methods include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the Boc-protected amine group.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar compounds to 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid include:
- 1-[(Tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid
These compounds share similar spirocyclic structures but differ in the substituents attached to the spirocyclic core. The unique structure of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid makes it distinct and valuable for specific research applications.
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-4-carboxylic acid |
InChI |
InChI=1S/C14H21NO5/c1-12(2,3)20-11(18)15-7-14(8-15)13(10(16)17)5-4-9(6-13)19-14/h9H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
HHNFMLVCWJIZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)C(=O)O |
Origin of Product |
United States |
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